REACTION_CXSMILES
|
C(N(CC)CC)C.[Cl:8][C:9]1[CH:16]=[CH:15][C:12]([C:13]#[N:14])=[CH:11][N:10]=1.Cl.[NH2:18][OH:19]>C(O)C>[Cl:8][C:9]1[N:10]=[CH:11][C:12]([C:13](=[N:18][OH:19])[NH2:14])=[CH:15][CH:16]=1 |f:2.3|
|
Name
|
|
Quantity
|
68 mL
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
30 g
|
Type
|
reactant
|
Smiles
|
ClC1=NC=C(C#N)C=C1
|
Name
|
|
Quantity
|
33 g
|
Type
|
reactant
|
Smiles
|
Cl.NO
|
Name
|
|
Quantity
|
325 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
stirred for 12 hours at 75° C
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was cooled to room temperature
|
Type
|
CUSTOM
|
Details
|
quenched with H2O (400 mL)
|
Type
|
CONCENTRATION
|
Details
|
the partially concentrated in vacuo
|
Type
|
FILTRATION
|
Details
|
The resulting slurry was filtered
|
Type
|
CUSTOM
|
Details
|
dried
|
Reaction Time |
12 h |
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C(C=N1)C(N)=NO
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 37.5 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |